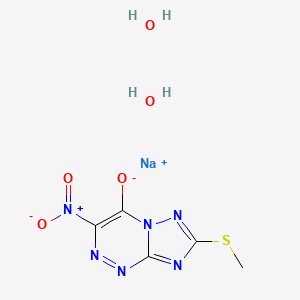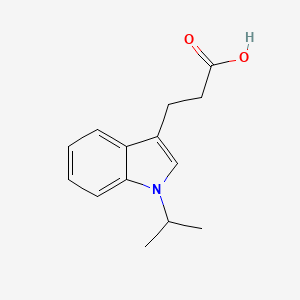![molecular formula C13H9IO2 B1393667 2'-Iod-[1,1'-Biphenyl]-3-carbonsäure CAS No. 855254-47-6](/img/structure/B1393667.png)
2'-Iod-[1,1'-Biphenyl]-3-carbonsäure
Übersicht
Beschreibung
2’-Iodo-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an iodine atom at the 2’ position and a carboxylic acid group at the 3 position of the biphenyl structure
Wissenschaftliche Forschungsanwendungen
2’-Iodo-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs due to its potential biological activity and ability to interact with various biological targets.
Materials Science: It is employed in the synthesis of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2’-Iodo-[1,1’-biphenyl]-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds . Additionally, 2’-Iodo-[1,1’-biphenyl]-3-carboxylic acid can bind to specific receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of 2’-Iodo-[1,1’-biphenyl]-3-carboxylic acid on different cell types and cellular processes are profound. This compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can activate or inhibit transcription factors, thereby regulating the expression of genes involved in cell proliferation, differentiation, and apoptosis . Moreover, 2’-Iodo-[1,1’-biphenyl]-3-carboxylic acid can impact cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2’-Iodo-[1,1’-biphenyl]-3-carboxylic acid involves several intricate processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes and receptors . It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . Additionally, 2’-Iodo-[1,1’-biphenyl]-3-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Iodo-[1,1’-biphenyl]-3-carboxylic acid can change over time. This compound exhibits stability under certain conditions, but it may degrade under others, affecting its long-term impact on cellular function . Studies have shown that prolonged exposure to 2’-Iodo-[1,1’-biphenyl]-3-carboxylic acid can lead to cumulative effects on cell signaling and metabolism, highlighting the importance of monitoring its stability and degradation in experimental setups .
Dosage Effects in Animal Models
The effects of 2’-Iodo-[1,1’-biphenyl]-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . These threshold effects underscore the need for careful dosage optimization in preclinical studies .
Metabolic Pathways
2’-Iodo-[1,1’-biphenyl]-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by modulating the activity of key enzymes, such as cytochrome P450s and other oxidoreductases . Additionally, this compound can affect metabolite levels, leading to changes in cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of 2’-Iodo-[1,1’-biphenyl]-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in certain cellular compartments . Its localization and accumulation can influence its biological activity and efficacy .
Subcellular Localization
2’-Iodo-[1,1’-biphenyl]-3-carboxylic acid exhibits distinct subcellular localization patterns, which can affect its activity and function . This compound may be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can modulate its interactions with biomolecules and its overall biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Iodo-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several methods. One common approach involves the iodination of 2’-amino-[1,1’-biphenyl]-3-carboxylic acid using iodine and an oxidizing agent such as sodium nitrite. The reaction is typically carried out in an acidic medium, such as acetic acid, at elevated temperatures to facilitate the iodination process .
Another method involves the palladium-catalyzed coupling of 2’-iodo-[1,1’-biphenyl]-3-boronic acid with carbon dioxide to form the carboxylic acid derivative. This reaction is performed under an inert atmosphere, such as nitrogen or argon, and requires the use of a palladium catalyst, such as palladium acetate, along with a base, such as potassium carbonate .
Industrial Production Methods
Industrial production of 2’-Iodo-[1,1’-biphenyl]-3-carboxylic acid typically involves large-scale iodination reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Iodo-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 2’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide under strong oxidizing conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, organometallic reagents; typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or organometallic derivatives.
Oxidation: Formation of carboxylate salts or carbon dioxide.
Reduction: Formation of alcohols or aldehydes.
Wirkmechanismus
The mechanism of action of 2’-Iodo-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, influencing its biological and chemical activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-[1,1’-biphenyl]: Lacks the carboxylic acid group, resulting in different reactivity and applications.
3-Iodo-[1,1’-biphenyl]-2-carboxylic acid: Positional isomer with the iodine and carboxylic acid groups at different positions, leading to variations in chemical properties and reactivity.
2-Bromo-[1,1’-biphenyl]-3-carboxylic acid:
Uniqueness
2’-Iodo-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the iodine atom and carboxylic acid group, which imparts distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications in different scientific fields .
Eigenschaften
IUPAC Name |
3-(2-iodophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWJXWHADHUTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681769 | |
| Record name | 2'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855254-47-6 | |
| Record name | 2'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393584.png)





![2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393595.png)
![tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1393597.png)
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1393598.png)
![N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B1393599.png)


![3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1393605.png)
![[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid](/img/structure/B1393606.png)
